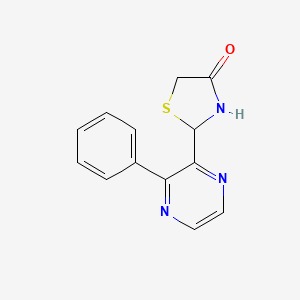

2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one

Description

Properties

Molecular Formula |

C13H11N3OS |

|---|---|

Molecular Weight |

257.31 g/mol |

IUPAC Name |

2-(3-phenylpyrazin-2-yl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H11N3OS/c17-10-8-18-13(16-10)12-11(14-6-7-15-12)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,16,17) |

InChI Key |

VOXUVJOPZSGWDY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(S1)C2=NC=CN=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 3 Phenylpyrazin 2 Yl Thiazolidin 4 One and Its Derivatives

Classical Cyclocondensation Routes

Traditional synthetic methods for the construction of the thiazolidin-4-one ring have been widely adapted for the synthesis of pyrazine-containing derivatives. These routes are characterized by their reliability and the ready availability of starting materials.

Multi-Step Synthesis from Thiosemicarbazides and Halogenated Carboxylic Acid Derivatives

A well-established route to 2-imino- or 2-hydrazonothiazolidin-4-ones involves a multi-step sequence starting from a thiosemicarbazide (B42300) or its corresponding thiosemicarbazone. nih.govnih.govsapub.org This method is particularly applicable for the synthesis of derivatives of 2-(3-phenylpyrazin-2-yl)thiazolidin-4-one.

The general strategy commences with the synthesis of a thiosemicarbazone intermediate. This is achieved through the acid-catalyzed condensation of 3-phenylpyrazin-2-carbaldehyde with thiosemicarbazide. The resulting 2-((3-phenylpyrazin-2-yl)methylene)hydrazine-1-carbothioamide serves as the key precursor for the subsequent cyclization step.

In the next stage, the thiosemicarbazone is reacted with a halogenated carboxylic acid derivative, most commonly chloroacetic acid or an ester thereof, such as methyl 2-chloroacetate. nih.govmdpi.com The reaction typically proceeds in the presence of a base, like anhydrous sodium acetate, which acts as a catalyst and neutralizes the hydrogen halide formed during the reaction. sapub.org The cyclization occurs via nucleophilic attack of the sulfur atom on the alpha-carbon of the haloacetic acid, followed by intramolecular condensation to form the thiazolidin-4-one ring. nih.gov

Table 1: Representative Two-Step Synthesis of a 2-(Pyrazinyl)thiazolidin-4-one Derivative

| Step | Reactants | Reagents/Solvents | Product |

|---|---|---|---|

| 1 | 3-Phenylpyrazin-2-carbaldehyde, Thiosemicarbazide | Ethanol (B145695), Acid catalyst | 2-((3-Phenylpyrazin-2-yl)methylene)hydrazine-1-carbothioamide |

This multi-step approach allows for the isolation and purification of the intermediate thiosemicarbazone, which can be advantageous for ensuring the purity of the final product.

Condensation of Schiff Bases with Thioacids (e.g., Mercaptoacetic Acid)

One of the most prevalent and versatile methods for the synthesis of 2,3-disubstituted thiazolidin-4-ones is the cyclocondensation of a Schiff base (imine) with a thioacid, typically mercaptoacetic acid (thioglycolic acid). scispace.comresearchgate.netnih.gov This approach is highly effective for the preparation of this compound.

The synthesis begins with the formation of the Schiff base intermediate. This is achieved by the condensation of an amine with 3-phenylpyrazin-2-carbaldehyde. The choice of amine determines the substituent at the 3-position of the resulting thiazolidin-4-one ring. The reaction is typically carried out in a suitable solvent such as ethanol or methanol, often with a catalytic amount of acid.

The isolated or in situ generated Schiff base is then treated with mercaptoacetic acid. scispace.com The reaction proceeds via a nucleophilic addition of the thiol group of mercaptoacetic acid to the carbon-nitrogen double bond of the imine. This is followed by an intramolecular cyclization through the elimination of a water molecule to yield the desired 2,3-disubstituted thiazolidin-4-one. researchgate.net A dehydrating agent or azeotropic removal of water using a Dean-Stark apparatus can be employed to drive the reaction to completion. researchgate.net

Table 2: Synthesis of this compound Derivatives via Schiff Base Condensation

| Starting Amine | Intermediate Schiff Base | Cyclizing Agent | Product |

|---|---|---|---|

| Aniline | N-((3-phenylpyrazin-2-yl)methylene)aniline | Mercaptoacetic Acid | 2-(3-Phenylpyrazin-2-yl)-3-phenylthiazolidin-4-one |

| Methylamine | N-methyl-1-(3-phenylpyrazin-2-yl)methanimine | Mercaptoacetic Acid | 3-Methyl-2-(3-phenylpyrazin-2-yl)thiazolidin-4-one |

Three-Component Reaction (3-CR) Strategies for Direct Scaffold Assembly

To enhance synthetic efficiency and align with the principles of atom economy, one-pot, three-component reaction (3-CR) strategies have been developed for the direct assembly of the thiazolidin-4-one scaffold. d-nb.infonih.gov This approach is highly suitable for the synthesis of this compound derivatives.

In a typical 3-CR protocol, 3-phenylpyrazin-2-carbaldehyde, a primary amine, and mercaptoacetic acid are reacted together in a single reaction vessel. d-nb.info The reaction proceeds through the in situ formation of the Schiff base from the aldehyde and the amine, which then immediately reacts with mercaptoacetic acid to undergo cyclization. This circumvents the need for the isolation of the imine intermediate, thereby reducing the number of synthetic steps and purification procedures.

Various catalysts can be employed to facilitate this reaction, including Lewis acids and solid acid catalysts. The choice of solvent can also influence the reaction rate and yield. This methodology offers a rapid and efficient route to a diverse library of 2,3-disubstituted thiazolidin-4-ones.

Advanced Synthetic Techniques

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These advanced techniques aim to accelerate reaction rates, improve yields, and minimize the environmental impact of chemical processes.

Microwave-Assisted Synthesis for Reaction Acceleration and Yield Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of thiazolidin-4-one derivatives. nih.govjocpr.comrasayanjournal.co.ineurekaselect.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. jocpr.com

This technique is applicable to both the condensation of Schiff bases with mercaptoacetic acid and the one-pot, three-component synthesis of this compound. The rapid and uniform heating provided by microwaves enhances the rate of both imine formation and the subsequent cyclization, minimizing the formation of side products. nih.gov Solvent-free conditions or the use of high-boiling point, microwave-absorbing solvents can further enhance the efficiency of this method.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Thiazolidin-4-one Derivative

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating (Reflux) | 8-12 hours | 60-75% |

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to create more environmentally benign processes. researchgate.netnih.govnih.gov For the synthesis of this compound, several green approaches can be adopted.

The use of deep eutectic solvents (DESs) as both the solvent and catalyst offers a green alternative to volatile organic solvents. nih.gov These solvents are biodegradable, have low toxicity, and can often be recycled. Similarly, the use of solid-supported catalysts can simplify product purification and allow for catalyst reuse.

Furthermore, energy-efficient techniques such as ultrasound irradiation can be employed to promote the reaction. Sonication can enhance mass transfer and accelerate the reaction rate, often under milder conditions than conventional heating. These green chemistry approaches not only reduce the environmental footprint of the synthesis but can also lead to improved process efficiency and safety.

Catalyst-Mediated Reactions (e.g., Solid Acid Catalysts)

The synthesis of 2,3-disubstituted thiazolidin-4-ones is frequently accelerated by catalysts, with acid catalysts being particularly common. nih.gov Solid acid catalysts have garnered significant attention as they offer advantages such as ease of separation from the reaction mixture, potential for reusability, and often milder reaction conditions, aligning with the principles of green chemistry. d-nb.info

A variety of solid-supported and solid acid catalysts have proven effective in promoting the tandem condensation-cyclization sequence. For instance, 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) has been demonstrated as an efficient and recoverable catalyst for the synthesis of 1,3-thiazolidine-4-ones under solvent-free conditions at room temperature. d-nb.info This catalyst can be recycled multiple times without a significant drop in its catalytic activity. d-nb.info

Another effective catalytic system involves adsorbing protic acids, such as perchloric acid (HClO₄), onto solid supports like silica (B1680970) gel (SiO₂). researchgate.net This supported protic acid system (HClO₄–SiO₂) has been shown to be highly efficient for the synthesis of a wide array of 2,3-disubstituted thiazolidin-4-ones, accommodating various aryl, heteroaryl, and alkyl aldehydes and amines. researchgate.net The enhanced catalytic potential is attributed to the increased acidity and effective surface area provided by the solid support. researchgate.net The reaction, when applied to a heteroaromatic aldehyde like 3-phenylpyrazine-2-carbaldehyde (B1472066), would proceed through the initial formation of a Schiff base (imine), followed by the nucleophilic attack of the thiol group of thioglycolic acid and subsequent intramolecular cyclization.

Other solid acid catalysts and eco-friendly catalytic systems reported for the synthesis of the thiazolidin-4-one core include β-cyclodextrin-SO₃H, nano-Fe₃O₄@SiO₂ supported ionic liquids, and zinc chloride. nih.govchemmethod.com These catalysts facilitate the reaction by activating the carbonyl group of the aldehyde, thereby promoting the formation of the crucial imine intermediate.

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| 2-Oxoimidazolidine-1,3-disulfonic acid (OImDSA) | Solvent-free, Room Temperature | Reusable, High Yield, Green Chemistry | d-nb.info |

| Perchloric acid on Silica Gel (HClO₄–SiO₂) | Solvent | High Efficiency, Broad Substrate Scope | researchgate.net |

| β-cyclodextrin-SO₃H | Solvent (e.g., Ethanol, Toluene) | Cost-effective, Simple, Good Yields | nih.gov |

| Zinc Chloride (ZnCl₂) | Reflux in Dioxane | Standard Lewis Acid Catalyst | chemmethod.com |

Regioselective and Stereoselective Synthesis

The synthesis of complex heterocyclic molecules like this compound requires precise control over the arrangement of atoms (regioselectivity) and their three-dimensional orientation (stereoselectivity).

Strategies for Achieving Positional Selectivity on the Thiazolidinone Ring

The thiazolidin-4-one ring possesses three key positions susceptible to substitution: C2, N3, and C5. mdpi.com Achieving positional selectivity is crucial for developing derivatives with specific structures and functions.

C2-Substitution: The most direct and regioselective method to introduce a substituent at the C2 position is the three-component reaction previously discussed. In the synthesis of this compound, the use of 3-phenylpyrazine-2-carbaldehyde as the aldehyde component unequivocally places the 3-phenylpyrazin-2-yl group at the C2 position of the thiazolidinone ring. This high degree of regioselectivity is an inherent feature of this synthetic pathway. nih.gov

N3-Substitution: The substituent on the nitrogen atom at position 3 is determined by the choice of the primary amine in the three-component reaction. For the parent compound, this compound, ammonia (B1221849) would be used, resulting in a hydrogen atom at the N3 position. Using a substituted primary amine (R-NH₂) would lead to an N3-substituted derivative.

C5-Substitution: Functionalization at the C5 position typically requires a different strategy, often involving a pre-formed thiazolidin-4-one ring. The methylene (B1212753) group at C5 is activated by the adjacent carbonyl group, making it susceptible to condensation reactions. mdpi.com The Knoevenagel condensation is a common method used to introduce substituents at this position. nih.gov This reaction involves treating the 2,3-disubstituted thiazolidin-4-one with an aldehyde or ketone in the presence of a base, resulting in a 5-ylidene derivative. nih.gov This two-step approach—first forming the C2-substituted ring and then modifying the C5 position—ensures high positional selectivity.

Exploration of Stereoselective Approaches in Heterocyclic Ring Formation

The C2 carbon of a 2,3-disubstituted thiazolidin-4-one is a stereocenter. Consequently, the synthesis of these compounds from achiral precursors typically results in a racemic mixture (an equal mixture of both enantiomers). The development of stereoselective methods to control the configuration at this center is a significant area of research.

One approach to achieve stereoselectivity is through catalyst-mediated processes. Chiral catalysts can create a chiral environment that favors the formation of one enantiomer over the other. While specific examples for the synthesis of this compound are not documented, stereoselective methodologies have been developed for the broader class of thiazolidinones.

Another strategy involves using chiral starting materials. For example, employing a chiral amine in the three-component reaction can induce diastereoselectivity, influencing the stereochemical outcome at the C2 position.

Alternative synthetic routes, such as the regio- and stereoselective formal [3+2] cycloaddition between α-enolic dithioesters and in situ derived aza-oxyallyl cations, offer another pathway to thiazolidin-4-ones. rsc.org Such cycloaddition reactions can provide a high degree of control over the stereochemistry of the newly formed heterocyclic ring. rsc.org Investigating these advanced methodologies could provide a pathway to the enantiomerically pure forms of this compound and its derivatives, which is often crucial for studying their biological activities.

Structural Elucidation and Conformational Analysis of 2 3 Phenylpyrazin 2 Yl Thiazolidin 4 One and Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular framework of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of the structural puzzle.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the definitive assignment of proton (¹H) and carbon (¹³C) signals, which can be ambiguous in one-dimensional spectra, especially for complex molecules. For thiazolidin-4-one derivatives, a suite of 2D-NMR experiments is routinely employed to establish the precise connectivity of atoms. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within a spin system. For the thiazolidin-4-one core, COSY would confirm the relationship between protons on the thiazolidine (B150603) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between proton and carbon atoms (¹H-¹³C). This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together different fragments of the molecule, such as connecting the phenyl and pyrazine (B50134) rings to the thiazolidinone core. nih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is the primary NMR technique for determining the stereochemistry and preferred conformation of a molecule in solution. nih.govnih.gov For thiazolidin-4-one analogs, NOESY experiments have been used to determine the relative orientation of substituents on the heterocyclic ring. researchgate.net

The structural assignment for thiazolidin-4-one analogs is often conducted through a systematic process involving these techniques. nih.gov For instance, correlations observed in the HMBC spectrum can definitively link the protons of the phenyl group to the carbons of the pyrazine ring, and similarly connect the pyrazine ring to the thiazolidinone moiety.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Thiazolidin-4-one Analog (Note: This table is illustrative and based on data for related thiazolidin-4-one derivatives. Actual values for 2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one may vary.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=O (Thiazolidinone) | - | ~170 | H (CH₂) → C=O |

| CH₂ (Thiazolidinone) | ~4.0 (s, 2H) | ~35 | H (CH₂) → C=O, H (CH₂) → CH |

| CH (Thiazolidinone) | ~6.4 (s, 1H) | ~60 | H (CH) → C (Pyrazine), H (CH) → C=O |

| Aromatic CH (Phenyl) | ~7.3-8.1 (m) | ~125-135 | H (Phenyl) → C (Phenyl), H (Phenyl) → C (Pyrazine) |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. mdpi.com For this compound, the expected molecular formula is C₁₃H₁₁N₃OS. HRMS would be used to verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: HRMS Data for Molecular Formula Validation

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass [M+H]⁺ |

|---|

This precise mass measurement provides strong evidence for the proposed structure and rules out other potential structures with the same nominal mass.

FTIR Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a thiazolidin-4-one derivative, the FTIR spectrum would display characteristic absorption bands that confirm the presence of key structural features. impactfactor.org

C=O Stretch: A strong absorption band typically in the region of 1660-1725 cm⁻¹ is indicative of the carbonyl group of the thiazolidin-4-one ring. impactfactor.orgtsijournals.com

C-H Stretch: Aromatic C-H stretching vibrations usually appear in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretches (from the CH₂ group) are found just below 3000 cm⁻¹. scielo.org.za

C=N and C=C Stretch: Absorptions corresponding to the C=N and C=C bonds of the pyrazine and phenyl rings are expected in the 1400-1640 cm⁻¹ region. impactfactor.org

Table 3: Typical FTIR Absorption Frequencies for Thiazolidin-4-one Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretching | 1660 - 1725 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=N / C=C (Aromatic) | Stretching | 1400 - 1640 |

UV-Vis Spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum, characterized by the wavelength of maximum absorbance (λ_max), provides insight into the conjugated systems within the molecule. scielo.org.zaresearchgate.net The phenylpyrazine and thiazolidinone moieties would be expected to give rise to characteristic electronic transitions, and the data can be compared with theoretical calculations to better understand the molecule's electronic structure. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise coordinates for each atom, allowing for a detailed analysis of molecular geometry and the interactions that govern the crystal packing.

X-ray diffraction analysis of suitable single crystals yields a definitive three-dimensional model of the molecule. From this model, precise geometric parameters can be determined. Studies on analogous thiazolidinone structures reveal important structural features. nih.govnih.gov For example, the five-membered thiazolidinone ring is often found to be nearly planar or to adopt a shallow envelope conformation. nih.govnih.gov The dihedral angle between the thiazolidinone ring and the substituent at the 2-position (in this case, the phenylpyrazine group) is a key conformational parameter. In many related structures, the phenyl ring attached at the 3-position is significantly twisted out of the plane of the thiazolidinone ring. nih.govnih.gov

Table 4: Selected Bond Lengths and Angles for an Analogous Thiazolidin-4-one Crystal Structure (Note: Data is based on 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile and is for illustrative purposes.) nih.gov

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| S1–C2 | 1.75 | C2–S1–C3 | 92.5 |

| N1–C1 | 1.38 | C1–N1–C2 | 115.0 |

| C1–O1 | 1.22 | S1–C2–N1 | 108.3 |

| N1–C3 | 1.47 | O1–C1–N1 | 125.1 |

These experimentally determined values can be compared with those derived from theoretical calculations (e.g., Density Functional Theory, DFT) to validate computational models. researchgate.net

X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. In the crystal structures of related thiazolidinone derivatives, molecules are often linked by C-H···O or C-H···N hydrogen bonds, forming chains or dimeric motifs. nih.govnih.gov C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, can also play a significant role in stabilizing the crystal packing. nih.gov Understanding these interactions is crucial as they can influence the physical properties of the solid material.

Conformational Analysis and Tautomeric Investigations of this compound and Analogs

The structural elucidation of this compound and its analogs is a complex undertaking that involves a detailed examination of their three-dimensional arrangements and the potential for isomeric forms. Conformational analysis and the study of tautomeric equilibria are crucial for understanding the molecule's chemical behavior and its interactions in a biological context. This section delves into the theoretical and experimental methodologies used to unravel these structural nuances.

Theoretical and Experimental Approaches to Elucidate Conformational Preferences

The conformational landscape of thiazolidin-4-one derivatives is primarily dictated by the orientation of substituents on the heterocyclic ring. Theoretical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for predicting the most stable conformers. nih.gov These computational methods allow for the geometry optimization of various possible isomers (E/Z) and conformers (endo/exo) to determine their relative energies. nih.govmdpi.com

For analogous 5-substituted thiazolidin-4-ones, DFT calculations have been employed to assess the stability of different conformations. nih.govmdpi.com For instance, in a study on two 5-substituted derivatives, various initial structures were optimized to identify the lowest energy isomers. nih.gov The results indicated that the exo conformers were energetically more favorable than the endo conformers by approximately 3 kcal/mol. nih.gov This preference for the exo conformation is attributed to a more extended resonance stabilization that is not as feasible in the endo form. nih.gov

Experimental validation of these theoretical findings is often achieved through advanced nuclear magnetic resonance (NMR) spectroscopy techniques. nih.gov Two-dimensional NMR experiments, such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable for determining the spatial proximity of protons within a molecule. The absence of a NOESY correlation between the NH proton and the H-5 proton in certain thiazolidin-4-one analogs provides strong evidence for the predominance of the exo conformation in solution. nih.gov The agreement between DFT results and 2D-NMR measurements provides a high degree of confidence in the assigned conformation. nih.govmdpi.com

These combined theoretical and experimental approaches provide a comprehensive understanding of the conformational preferences of the thiazolidin-4-one core, which can be extrapolated to predict the likely stable conformations of this compound.

| Methodology | Application in Thiazolidin-4-one Analysis | Key Findings |

| Density Functional Theory (DFT) | Calculation of the lowest energy conformers (endo/exo) and isomers (E/Z). | Exo conformers are generally more stable than endo conformers in substituted thiazolidin-4-ones. nih.gov |

| 2D-NMR Spectroscopy (e.g., NOESY) | Experimental determination of through-space proton-proton proximities to validate theoretical conformations. | Absence of specific NOE signals can confirm the predominance of the exo conformation in solution. nih.gov |

Study of Tautomeric Equilibria (e.g., Keto-Enol, Imino-Amino Tautomerism)

Thiazolidin-4-one derivatives can exist in different tautomeric forms, most notably keto-enol and imino-amino tautomers. The position of the equilibrium between these forms is influenced by the substitution pattern on the ring, the solvent, and other environmental factors. mdpi.comresearchgate.net Understanding this equilibrium is critical as different tautomers can exhibit distinct chemical and physical properties.

The thiazolidin-4-one ring itself presents possibilities for tautomerism. For instance, 2-aminothiazolidine-4-one can exist in both amino and imino forms. Computational studies, using ab initio methods, have been conducted to determine the relative stabilities of these tautomers in both the gas phase and in solution. researchgate.net These studies have shown that the relative stabilities are sensitive to the level of theory, basis set, and the inclusion of zero-point energy corrections. researchgate.net In solution, the amino form is often predicted to be the more stable tautomer. researchgate.net

Spectroscopic investigations provide experimental insight into the predominant tautomeric form. For example, in a study of a novel 1,3,4-thiadiazole (B1197879) derivative exhibiting keto-enol tautomerism, 1H-NMR and 13C-NMR spectroscopy were used to confirm the presence of both forms in different solvents. mdpi.comresearchgate.net The 13C-NMR spectrum distinctly showed separate signals for the ketonic and enolic carbons, providing direct evidence of the tautomeric equilibrium. mdpi.comresearchgate.net The solvent polarity was found to significantly influence the position of this equilibrium, with polar aprotic solvents favoring the keto form and non-polar solvents favoring the enol form. mdpi.comresearchgate.net

For this compound, the imino-amino tautomerism at the pyrazine ring and the keto-enol tautomerism involving the thiazolidinone ring are both theoretically possible. Based on studies of analogous systems, it is likely that the keto and imino forms are the predominant species under physiological conditions.

| Tautomeric Form | Description | Influencing Factors | Investigative Methods |

| Keto-Enol | Equilibrium between the C=O (keto) and C=C-OH (enol) forms. | Solvent polarity, electronic nature of substituents. | 1H-NMR, 13C-NMR, UV-Visible Spectroscopy. mdpi.comresearchgate.net |

| Imino-Amino | Equilibrium between an exocyclic imine (C=NH) and an endocyclic amine (NH-C=) or an exocyclic amine (C-NH2). | Substitution pattern, solvent effects. | Ab initio calculations, NMR spectroscopy. researchgate.net |

Role of Intramolecular Hydrogen Bonding in Conformational Stability

Intramolecular hydrogen bonds (IHBs) play a significant role in stabilizing the conformation of flexible molecules, including heterocyclic compounds like this compound. nih.gov The presence of hydrogen bond donors (such as the N-H group in the thiazolidinone ring) and acceptors (the nitrogen atoms of the pyrazine ring and the carbonyl oxygen) creates the potential for the formation of stable, cyclic-like structures.

For this compound, an intramolecular hydrogen bond could potentially form between the N-H proton of the thiazolidinone ring and one of the nitrogen atoms of the pyrazine ring. This interaction would lead to a more planar and rigid conformation, which could have implications for its biological activity. The strength of this hydrogen bond would depend on the geometry of the molecule and the electronic properties of the pyrazine and thiazolidinone rings.

The formation of IHBs can enhance molecular planarity and contribute to more significant π–π stacking interactions in the solid state. nih.gov These interactions are crucial for understanding the crystal packing and solid-state properties of the compound.

| Potential Intramolecular Hydrogen Bond | Atoms Involved (Donor-H···Acceptor) | Effect on Conformation | Supporting Evidence from Analogs |

| N-H···N (Pyrazine) | Thiazolidinone N-H ··· Pyrazine N | Increased planarity, restricted rotation around the C-C bond connecting the rings. | Stabilization of conformation in N-pyrazinoyl-gabapentin through N-H···N bonds. nih.gov |

| N-H···O (Carbonyl) | Thiazolidinone N-H ··· Thiazolidinone C=O | Formation of a five-membered ring, influencing ring puckering. | Observed in various heterocyclic structures to stabilize conformations. |

Derivatization Strategies and Molecular Hybridization with the 2 3 Phenylpyrazin 2 Yl Thiazolidin 4 One Core

Systemic Substitution Patterns and Heterocyclic Linker Integration

The inherent reactivity of the thiazolidin-4-one ring, along with the appended phenyl and pyrazine (B50134) systems, allows for extensive chemical modifications. These alterations are crucial for developing a comprehensive structure-activity relationship (SAR).

The thiazolidin-4-one nucleus is a privileged scaffold in medicinal chemistry, in part because it is highly amenable to structural modifications at the C2, N3, and C5 positions. researchgate.netkingston.ac.uk Each of these positions plays a critical role in defining the spatial arrangement and electronic properties of the molecule, thereby influencing its interaction with biological targets.

The substituent at the C2-position is typically introduced through the initial cyclocondensation reaction, which often involves an aldehyde. For the core compound , the 3-phenylpyrazin-2-yl moiety is located at this position. Further diversification at this point would require the synthesis of novel, substituted 3-phenylpyrazine-2-carbaldehydes to be used as starting materials.

The N3-position is determined by the amine component in the initial synthesis. While the parent scaffold is unsubstituted at this position, N-alkylation or N-arylation can be achieved. This modification can significantly alter the compound's lipophilicity and hydrogen bonding capacity. For example, a series of 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives have been synthesized, highlighting the feasibility of introducing complex heterocyclic systems at the N3 position. wikipedia.org

The C5-position features an active methylene (B1212753) group, making it a prime site for Knoevenagel condensation reactions with various aromatic or heteroaromatic aldehydes. researchgate.netmdpi.com This reaction introduces a double bond at the C5 position, extending the conjugation of the system and allowing for the introduction of a wide array of substituents. mdpi.com This strategy has been widely used to create libraries of 5-arylidene-4-thiazolidinone derivatives for biological screening. nih.gov The geometry of the exocyclic double bond formed is typically of the Z-configuration. mdpi.com

Table 1: Potential Modification Sites on the Thiazolidin-4-one Ring

| Position | Type of Modification | Reagents/Methods | Potential Substituents |

|---|---|---|---|

| C2 | Variation in starting aldehyde | Cyclocondensation | Substituted phenyl, heteroaryl groups |

| N3 | Variation in starting amine | N-alkylation, N-arylation | Alkyl chains, (hetero)aryl groups, piperazine |

| C5 | Knoevenagel Condensation | Aromatic/heteroaromatic aldehydes | Arylmethylene, heteroarylmethylene groups |

Beyond the thiazolidinone core, the peripheral phenyl and pyrazine rings offer additional opportunities for chemical diversification to fine-tune biological activity.

The phenyl group , attached to the pyrazine ring, can be readily functionalized. By utilizing substituted benzaldehydes in the synthetic pathway leading to the pyrazine ring, derivatives bearing various electron-donating or electron-withdrawing groups can be prepared. mdpi.com Studies on related thiazolidinone structures have shown that the nature and position of substituents on phenyl rings can have a profound impact on biological efficacy. For instance, in one study, compounds with electron-withdrawing groups on a C2-phenyl ring showed promising antimicrobial activity. researchgate.net

The pyrazine moiety is a key component of many biologically active compounds and approved drugs. rsc.org Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can participate in π-stacking interactions. Functionalization of the pyrazine ring, for example, by introducing alkyl, halogen, or other functional groups, can modulate the electronic properties and steric profile of the entire molecule, potentially leading to improved target engagement and selectivity. rsc.org

Table 2: Examples of Functional Groups for Phenyl and Pyrazine Moieties

| Moiety | Position of Substitution | Example Functional Groups | Potential Impact |

|---|---|---|---|

| Phenyl | Ortho, Meta, Para | -Cl, -F, -NO₂, -OH, -OCH₃ | Modulate electronics, lipophilicity, H-bonding |

| Pyrazine | C5', C6' | -CH₃, -Cl, -NH₂, -COOH | Alter solubility, basicity, target interaction |

Rational Molecular Hybridization Approach

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. nih.govresearchgate.net This approach aims to create novel chemical entities with improved affinity, enhanced efficacy, or a dual mode of action by targeting multiple biological pathways simultaneously.

The design of hybrid molecules based on the pyrazine-thiazolidinone core follows several key principles. The primary goal is to merge the structural features of the core with another scaffold known to possess a desired biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. nih.govresearchgate.net

The synthesis of pyrazine-thiazolidinone hybrids is typically achieved through multi-step reaction sequences. One common approach involves preparing the two heterocyclic scaffolds separately and then coupling them together. For instance, N-(4-oxo-2-substituted thiazolidin-3-yl) pyrazine-2-carbohydrazide (B1222964) derivatives have been synthesized by linking the pyrazine and thiazolidinone moieties through a carbohydrazide (B1668358) bridge. acs.org

Another widely used synthetic strategy is the Knoevenagel condensation. In this method, a pre-formed thiazolidin-4-one is reacted with a heteroaromatic aldehyde. nih.gov For example, to create a hybrid with a benzofuran (B130515) moiety, 2-imino-3-phenylthiazolidin-4-one can be condensed with 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net This reaction creates a C5-ylidene linker between the two heterocyclic systems. The structures of these novel hybrid architectures are typically confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. mdpi.com

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds. openaccessjournals.com This approach involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic parameters. nih.gov

Within the 2-(3-phenylpyrazin-2-yl)thiazolidin-4-one framework, several bioisosteric replacements can be envisioned:

Thiazolidinone Ring Modifications: A classic bioisostere for the 4-oxo-thiazolidine core is the rhodanine (B49660) (2-thioxo-4-thiazolidinone) ring, where the carbonyl group at position 4 is replaced by a thiocarbonyl group. nih.govacs.org This modification can alter the electronic distribution and hydrogen-bonding capabilities of the heterocycle. Thiazolidine-2,4-diones are also related structures used in this context. acs.orgfrontierspartnerships.org Furthermore, the thiazolidinone scaffold itself can be considered a bioisostere of a carboxylic acid, a strategy used to circumvent issues related to the acidity and metabolic liabilities of carboxylic acid-containing drugs. researchgate.netnih.gov

Pyrazine Ring Replacements: The pyrazine ring can be replaced by other aromatic heterocycles to probe interactions with the biological target. A benzonitrile (B105546) group, for example, can mimic the hydrogen-bond accepting properties of the pyridine (B92270) or pyrazine nitrogen atom. bris.ac.ukresearchgate.net

Phenyl Ring Replacements: The phenyl group is frequently replaced by other five- or six-membered heteroaromatic rings (e.g., thiophene, furan, pyridine) in drug design. researchgate.net This strategy is often employed to reduce lipophilicity, improve metabolic stability, or introduce new interaction points with the target protein. acs.org

These isosteric modifications provide a rational path to modulate the properties of the parent compound, leading to the discovery of derivatives with more desirable therapeutic profiles.

Impact of Heteroatom Substitutions on Electronic and Steric Properties

The introduction of heteroatoms or heteroatom-containing functional groups into the this compound core can profoundly alter its electronic and steric landscape. These modifications are critical for optimizing molecular interactions with biological targets.

These electronic perturbations can affect the molecule's ability to participate in crucial intermolecular interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. For example, the introduction of a hydrogen bond donor or acceptor can facilitate stronger binding to a biological receptor.

From a steric perspective, the size and conformation of substituents play a significant role. The thiazolidin-4-one ring is susceptible to modifications at the 2, 3, and 5-positions. nih.govnih.gov The introduction of bulky substituents can create steric hindrance, which may either be beneficial or detrimental depending on the target's binding site topology. For instance, a bulky group could enhance selectivity for a specific target by preventing binding to others with smaller binding pockets.

Computational studies on analogous heterocyclic systems have demonstrated that the conformation of the molecule can be significantly influenced by the nature of the substituents. Density Functional Theory (DFT) calculations on substituted thiazolidin-4-ones have shown that different isomers (e.g., exo vs. endo) can have varying energy stabilities, which in turn dictates the preferred three-dimensional structure of the molecule. nih.gov

To illustrate the potential impact of such substitutions, the following table summarizes the predicted electronic and steric effects of various functional groups on the this compound core, based on established principles of physical organic chemistry.

| Substituent (R) | Position of Substitution | Predicted Electronic Effect | Predicted Steric Effect |

| -NO₂ | Phenyl ring (para) | Strong electron-withdrawing | Moderate bulk |

| -OCH₃ | Phenyl ring (para) | Moderate electron-donating | Moderate bulk |

| -Cl | Phenyl ring (meta) | Weak electron-withdrawing (inductive), weak electron-donating (resonance) | Small bulk |

| -CF₃ | Pyrazine ring | Strong electron-withdrawing | Moderate bulk |

| -NH₂ | Pyrazine ring | Strong electron-donating | Small bulk |

Strategies for Modifying the Pyrazine Ring System and its Peripheral Attachments

A variety of synthetic strategies can be employed to modify the pyrazine ring and its phenyl attachment in the this compound scaffold. These modifications are essential for creating a library of analogs for biological screening.

Modification of the Pyrazine Ring:

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly if a suitable leaving group is present. Halogenated pyrazine precursors can be utilized to introduce a range of nucleophiles, including amines, alkoxides, and thiolates. This allows for the incorporation of diverse functional groups directly onto the pyrazine core.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the pyrazine ring. These reactions enable the introduction of aryl, heteroaryl, alkyl, and amino substituents, significantly expanding the chemical diversity of the derivatives.

Modification of the Peripheral Phenyl Ring:

The phenyl group attached to the pyrazine ring is amenable to electrophilic aromatic substitution (SEAr) reactions. Standard procedures for nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be employed to introduce a wide array of substituents onto the phenyl ring. The directing effects of any existing substituents on the phenyl ring will govern the position of the incoming electrophile.

Molecular Hybridization:

Molecular hybridization involves the combination of the this compound scaffold with other pharmacologically active moieties to create a single hybrid molecule with potentially synergistic or novel biological activities. This is a widely used strategy in medicinal chemistry to enhance efficacy, improve selectivity, or reduce side effects.

For instance, the thiazolidin-4-one core could be hybridized with other heterocyclic systems known for their biological importance, such as pyrazole, triazine, or quinoline. nih.govnih.gov This can be achieved by synthetically linking the two fragments through a suitable linker at a modifiable position, such as the N-3 or C-5 of the thiazolidinone ring. The Knoevenagel condensation is a common reaction used to introduce substituents at the C-5 position of the thiazolidin-4-one ring. nih.gov

The following table outlines potential derivatization strategies for the this compound core.

| Target Moiety | Reaction Type | Potential Reagents | Potential Outcome |

| Pyrazine Ring | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Introduction of diverse functional groups |

| Pyrazine Ring | Suzuki Coupling | Arylboronic acids, Pd catalyst | Formation of biaryl systems |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group |

| Phenyl Ring | Halogenation | Br₂, FeBr₃ | Introduction of a bromine atom |

| Thiazolidinone C-5 | Knoevenagel Condensation | Aromatic aldehydes | Introduction of an arylidene substituent |

| Thiazolidinone N-3 | N-Alkylation/N-Arylation | Alkyl/Aryl halides, Base | Introduction of various substituents on the nitrogen atom |

These derivatization and hybridization strategies provide a robust framework for the systematic exploration of the chemical space around the this compound core, paving the way for the discovery of new compounds with tailored properties.

Computational and Theoretical Investigations of 2 3 Phenylpyrazin 2 Yl Thiazolidin 4 One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of pyrazine-bearing thiazolidinone derivatives. These methods provide a foundational understanding of the electronic characteristics that govern the reactivity and spectroscopic behavior of these molecules.

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) has been employed to investigate the electronic properties, as well as the nucleophilic and electrophilic sites of pyrazine-based thiazolidinone derivatives. nih.gov Such studies are crucial for understanding the stability and reactivity of these compounds. mdpi.com Conformational analysis using DFT can help identify the most stable molecular geometries, which is a critical step for further computational studies like molecular docking. nih.gov For instance, in related thiazolidinone structures, DFT calculations have been used to determine the lowest energy conformers and to study reaction isomerization paths to assess the stability of different conformers. nih.gov

Theoretical calculations using programs like Gaussian 09 with DFT can elucidate thermodynamic variables and provide insights into the softness and hardness of the molecules, which are indicators of their reactivity. jmchemsci.com The electronic properties derived from DFT, such as energy levels of molecular orbitals, are also used to predict spectroscopic behavior. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in this analysis. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In studies of pyrazine-based thiazolidinone derivatives, FMO analysis has been used to understand their electronic properties and reactivity. nih.gov For example, in a series of these compounds, the calculated HOMO values ranged from -6.54 to -5.67 eV, while the LUMO values were between -2.54 and -1.87 eV. The resulting energy gaps, which indicate the stability of the compounds, varied from 3.12 to 4.54 eV. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 3 | -6.54 | -2.00 | 4.54 |

| Derivative 6 | -5.67 | -2.54 | 3.12 |

| Derivative 7 | -6.12 | -1.87 | 4.25 |

| Derivative 10 | -5.98 | -2.11 | 3.87 |

Electrostatic Potential Surface (EPS) Analysis for Molecular Recognition

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding molecular recognition and predicting the sites of electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Red-colored regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net

For pyrazine (B50134) derivatives, MEP studies have been used to identify common features related to their biological activities. nih.gov In the context of pyrazine-based thiazolidinones, MEP analysis helps in understanding how these molecules might interact with biological targets. The nitrogen and oxygen atoms in the heterocyclic rings are typically associated with negative potential, making them potential hydrogen bond acceptors in interactions with receptor sites. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a thiazolidinone derivative, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Ligand-Target Interaction Profiling

Molecular docking simulations have been instrumental in elucidating the binding modes of pyrazine-thiazolidinone derivatives with their protein targets. nih.gov These simulations can predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.netmdpi.com

For instance, docking studies of pyrazine-based thiazolidinone derivatives against certain enzymes have revealed key binding interactions within the active site. The thiazolidinone core and the pyrazine ring, along with various substituents, can form a network of interactions with the amino acid residues of the target protein. nih.gov One study showed that the trifluoromethyl (-CF3) group on a derivative formed a crucial hydrogen bond with an amino acid residue in the active site of the target enzyme. nih.gov The specific interactions identified through docking can guide the design of more potent and selective inhibitors.

Computational Assessment of Binding Affinities and Scoring Functions

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy. nih.gov These scoring functions estimate the strength of the interaction between the ligand and the target protein. A lower binding energy or a higher docking score generally indicates a more favorable binding interaction. orientjchem.org

In the study of pyrazine-thiazolidinone hybrids, docking scores have been used to rank compounds based on their predicted inhibitory potential. nih.gov For example, a leading compound from a series of these derivatives exhibited a docking score that correlated with its high in vitro inhibitory activity. nih.gov These computational assessments of binding affinities are a crucial component of modern drug discovery, allowing for the prioritization of compounds for synthesis and biological testing. mdpi.com

| Compound | Docking Score (kcal/mol) |

|---|---|

| Derivative 3 | -8.98 |

| Derivative 6 | -7.65 |

| Derivative 7 | -8.54 |

| Derivative 10 | -8.12 |

Detailed Analysis of Hydrogen Bonding, Hydrophobic Interactions, and π-Stacking Phenomena

The molecular interactions of 2-(3-phenylpyrazin-2-yl)thiazolidin-4-one and its analogs are crucial for their biological activity. Computational studies have elucidated the nature of these non-covalent interactions, which include hydrogen bonding, hydrophobic interactions, and π-stacking. These forces govern the binding of these ligands to their target macromolecules.

Hydrogen Bonding: The thiazolidin-4-one scaffold contains hydrogen bond donors (N-H group) and acceptors (carbonyl oxygen), making it capable of forming strong hydrogen bonds with receptor active sites. For instance, studies on related thiazolidin-4-one derivatives have shown their ability to form multiple hydrogen bonds. One derivative, DKI39, was observed to form two hydrogen bonds with the amino acid residues ILE682 and GLN716 of triazoloquinazolines. mdpi.com Similarly, it formed hydrogen bonds with LEU905 and GLU903 of Jak3, and with VAL294 and GLU292 of acetylcholinesterase. mdpi.com Another compound, DKI40, also demonstrated hydrogen bonding with GLN716 and HIS515 of triazoloquinazolines. mdpi.com These interactions are critical for the specific recognition and stabilization of the ligand-receptor complex.

Hydrophobic Interactions: These interactions are significant for the binding of ligands within the often nonpolar pockets of biological targets. The phenyl and pyrazine rings of the core molecule contribute significantly to its hydrophobic character. Schematic diagrams of related compounds binding to cytochrome P450 (CYP51) show distinct hydrophobic interactions, highlighting their importance in ligand binding. researchgate.net

π-Stacking Phenomena: The aromatic rings (phenyl and pyrazine) in the structure are prime candidates for π-π stacking interactions with aromatic amino acid residues like phenylalanine (PHE), tyrosine (TYR), and tryptophan (TRP) in a receptor's binding site. Computational analyses have confirmed the presence of these interactions in similar molecules. The derivative DKI39, for example, engages in π-π interactions with PHE719 and TYR683 of triazoloquinazolines and with TYR904 of Jak3. mdpi.com Detailed structural analysis of other heterocyclic hybrids has further underscored the importance of π–π interactions as recurrent binding motifs in their solid-state architecture. scispace.com

Table 1: Examples of Non-Covalent Interactions in Thiazolidin-4-one Derivatives

| Compound/Derivative | Macromolecule | Interaction Type | Interacting Residues | Source |

|---|---|---|---|---|

| DKI39 | Triazoloquinazolines | Hydrogen Bond | ILE682, GLN716 | mdpi.com |

| DKI39 | Triazoloquinazolines | π-π Stacking | PHE719, TYR683 | mdpi.com |

| DKI39 | Jak3 | Hydrogen Bond | LEU905, GLU903 | mdpi.com |

| DKI39 | Jak3 | π-π Stacking | TYR904 | mdpi.com |

| DKI40 | Triazoloquinazolines | Hydrogen Bond | GLN716, HIS515 | mdpi.com |

| DKI40 | mglur3 | π-π Stacking | TYR222 | mdpi.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound derivatives, MD simulations provide insights into the stability of the ligand-receptor complex and its dynamic behavior.

Researchers have used MD simulations to clarify the binding of 5-substituted thiazolidin-4-one derivatives. nih.gov In one study, three replica simulations, each lasting 300 nanoseconds, were performed for each system to ensure the reliability of the results. nih.gov Such simulations can reveal the kinetic characteristics of the complex, showing how the ligand settles into its binding pose and how the complex remains stable over time. nih.gov The simulations track key metrics like root-mean-square deviation (RMSD) to assess the stability of the complex. A stable RMSD trajectory over the simulation period suggests a stable binding mode. These investigations are crucial for validating docking results and understanding the durability of the interactions at a molecular level. The existence of hydrophobic π-π and hydrogen bonds between molecules can drive strong self-aggregation, which can be investigated through atomistic molecular dynamics simulation. nih.gov

The binding of a ligand to a receptor is often a dynamic process that can induce conformational changes in both the ligand and the receptor. This concept, known as "induced fit," is critical for biological function. While direct MD simulation studies on ligand-binding-induced conformational changes for the specific parent compound are not widely detailed, the foundational computational work on the conformation of its analogs is well-established.

Computational methods like Density Functional Theory (DFT) have been used extensively to analyze the conformation of thiazolidin-4-one derivatives. nih.govnih.gov These studies determine the lowest energy conformers and investigate the stability of various isomers by calculating the energy barriers for rotation around key dihedral angles. nih.govnih.gov For example, conformational analysis of certain derivatives showed that they adopt an exo conformation as their most stable form. nih.govnih.gov

MD simulations build upon this static picture by modeling the dynamic process of binding. By simulating the approach and binding of a ligand to its receptor, these simulations can capture the subtle or significant shifts in the receptor's structure. This provides a detailed view of how the receptor adapts its shape to accommodate the ligand, a process that is often essential for initiating a biological response.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For the 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one class of compounds, QSAR models have been developed to predict their activity against osteosarcoma. nih.gov

In one such study, a dataset of 39 derivatives was used to build and test the models. nih.govnih.govresearchgate.net Both linear and non-linear approaches were employed. A linear model was developed using a heuristic method, while a non-linear model utilized gene expression programming (GEP). nih.govnih.gov The GEP method proved superior, demonstrating higher correlation coefficients and greater consistency with experimental values. nih.govnih.gov Such models are valuable as they can predict the IC50 values of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.gov The success of the non-linear model suggests it could be a promising tool for designing targeted drugs. nih.govnih.gov

Table 2: Statistical Performance of QSAR Models for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one Derivatives

| Model Type | Dataset | Correlation Coefficient (R²) | S² | Source |

|---|---|---|---|---|

| Linear (Heuristic Method) | Training & Test | 0.603 | 0.107 | nih.govnih.gov |

| Non-Linear (GEP) | Training Set | 0.839 | 0.037 | nih.govnih.gov |

| Non-Linear (GEP) | Test Set | 0.760 | 0.157 | nih.govnih.gov |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Both ligand-based and structure-based methods are employed for thiazolidin-4-one derivatives.

In several studies, previously developed QSAR and pharmacophore models have been used to perform in silico screening of virtual libraries of 4-thiazolidinone (B1220212) derivatives. austinpublishinggroup.comuzhnu.edu.ua This approach allowed researchers to select the most promising anticancer "hits" from a large chemical space before committing to their synthesis and biological testing. austinpublishinggroup.comuzhnu.edu.ua For example, a pharmacophore generated from a 3D-QSAR study on thiazolidine-2,4-dione analogs was used to screen the ZINC database for new potential PIM-1 kinase inhibitors. researchgate.net This knowledge of structure-activity regularities makes it possible to predict synthetic pathways for novel and more effective drug candidates and allows for the screening of virtual compounds using the established QSAR models. dmed.org.ua This process significantly accelerates the early stages of drug discovery by prioritizing compounds with a higher probability of success. dmed.org.ua

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions (Theoretical Aspects Only)

In the absence of specific data for this compound, this section would typically involve the use of various computational models to predict the compound's behavior in the human body. These predictions are crucial in the early stages of drug discovery to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles.

Computational Assessment of Drug-Likeness and Predicted Pharmacokinetic Parameters

A computational assessment of drug-likeness for a novel compound like this compound would generally involve evaluating its physicochemical properties against established criteria, such as Lipinski's Rule of Five. These rules correlate molecular properties with the likelihood of oral bioavailability. Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors, and number of hydrogen bond acceptors would be calculated using various software platforms (e.g., SwissADME, preADMET).

Hypothetical Data Table for Drug-Likeness Assessment:

| Parameter | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | (Not Available) | (Not Assessable) |

| LogP | (Not Available) | (Not Assessable) |

| Hydrogen Bond Donors | (Not Available) | (Not Assessable) |

| Hydrogen Bond Acceptors | (Not Available) | (Not Assessable) |

Furthermore, a variety of pharmacokinetic parameters would be predicted. These could include gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with cytochrome P450 enzymes.

Hypothetical Data Table for Predicted Pharmacokinetic Parameters:

| ADMET Parameter | Predicted Outcome |

| Gastrointestinal Absorption | (Not Available) |

| Blood-Brain Barrier Permeation | (Not Available) |

| P-glycoprotein Substrate | (Not Available) |

| CYP1A2 Inhibitor | (Not Available) |

| CYP2C9 Inhibitor | (Not Available) |

| CYP2C19 Inhibitor | (Not Available) |

| CYP2D6 Inhibitor | (Not Available) |

| CYP3A4 Inhibitor | (Not Available) |

It is important to reiterate that the values in the tables above are placeholders and cannot be populated without specific computational studies on this compound.

Theoretical Prediction of Metabolic Pathways and Molecular Stability

The theoretical prediction of metabolic pathways for this compound would involve identifying potential sites of metabolism on the molecule. Computational tools can predict which parts of a molecule are most likely to be modified by metabolic enzymes, primarily the cytochrome P450 family. Common metabolic reactions include hydroxylation, oxidation, and hydrolysis. For this specific compound, potential sites of metabolism could include the phenyl ring, the pyrazine ring, and the thiazolidin-4-one ring.

Molecular stability is another critical theoretical aspect. This would involve computational chemistry methods, such as Density Functional Theory (DFT), to calculate the molecule's electronic structure and predict its reactivity and potential degradation pathways. These studies can provide insights into the compound's shelf-life and its stability under physiological conditions.

While the framework for conducting computational and theoretical investigations of this compound is well-defined, the actual research and corresponding data are not currently available in published literature. Therefore, a detailed and scientifically accurate article on this specific topic, complete with research findings and data tables, cannot be generated at this time. Further experimental and computational work is required to elucidate the ADMET properties and theoretical characteristics of this compound.

Future Perspectives and Advanced Design Principles for the Thiazolidinone Pyrazine Chemical Space

Rational Design of Next-Generation Scaffolds

The evolution of the thiazolidinone-pyrazine scaffold will be heavily influenced by computational and structure-based drug design methods. These approaches facilitate a more targeted and efficient exploration of chemical space, moving beyond traditional high-throughput screening to a more knowledge-driven process.

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly but efficiently to a biological target. youtube.com These initial hits serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. youtube.com

The thiazolidinone and pyrazine (B50134) moieties themselves can be considered valuable fragments. For instance, various thiazole (B1198619) derivatives have been identified as hits in several FBDD campaigns. nih.gov In the context of the 2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one scaffold, an FBDD approach would involve:

Fragment Screening: Screening fragment libraries to identify small molecules that bind to different pockets of a target protein. Biophysical techniques such as Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) are typically used for this initial screening. youtube.com

Hit Validation: Validating the identified fragment hits to ensure they bind specifically to the target and are not promiscuous inhibitors or aggregators. nih.gov

Fragment Evolution: Once validated, these fragments are optimized into more potent leads. A pyrazine-containing fragment binding in one sub-pocket could be "grown" by adding chemical functionality, or it could be "linked" to a thiazolidinone-based fragment occupying an adjacent pocket. youtube.com

A key metric in FBDD is Ligand Efficiency (LE), which relates the binding energy of a compound to its size (number of heavy atoms). This metric helps prioritize fragments that provide the most binding affinity per atom, ensuring that the final lead compound remains within a desirable molecular weight range. youtube.com The application of FBDD to the thiazolidinone-pyrazine space offers a systematic path to novel inhibitors with high ligand efficiency.

Table 1: Key Strategies in Fragment-Based Drug Design (FBDD)

| Strategy | Description | Application to Thiazolidinone-Pyrazine Scaffold |

|---|---|---|

| Fragment Growing | A starting fragment hit is elaborated with additional chemical groups to make new interactions with the target protein, thereby increasing potency. | An initial pyrazine fragment hit could be extended with a thiazolidinone ring system to occupy an adjacent binding pocket. |

| Fragment Linking | Two or more fragments that bind to distinct, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule. | A phenyl-pyrazine fragment and a separate thiazolidinone fragment binding in proximity could be joined by a suitable linker. youtube.com |

| Fragment Merging | Two overlapping fragments are combined into a single new molecule that incorporates the key features of both, resulting in a novel scaffold with improved affinity. | Two fragments that share a common overlapping region could be merged to create a more rigid and potent thiazolidinone-pyrazine derivative. youtube.com |

De novo design involves computationally creating novel molecular structures from scratch, tailored to fit the specific three-dimensional structure of a target's binding site. Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules atom-by-atom or by combining pre-defined molecular pieces.

This approach can be particularly useful for exploring novel chemotypes within the thiazolidinone-pyrazine chemical space. By using the known binding mode of a parent compound like this compound as a template, computational tools can suggest modifications or entirely new scaffolds that maintain key interactions while improving properties like selectivity or synthetic accessibility. Modern de novo design often incorporates artificial intelligence and machine learning models trained on vast datasets of chemical structures and their properties to generate innovative and promising molecular architectures.

Development of Novel Synthetic Pathways

The synthesis of thiazolidinone-pyrazine derivatives is a critical aspect of their development. Future efforts will focus on creating more efficient, sustainable, and scalable synthetic routes.

Traditional methods for synthesizing thiazolidin-4-ones often involve multi-step procedures with harsh reagents and organic solvents. nih.gov Green chemistry principles are increasingly being applied to mitigate these issues. Recent research has demonstrated several sustainable approaches for the synthesis of thiazolidinone derivatives:

Use of Greener Solvents: Replacing conventional volatile organic compounds with environmentally benign media like deep eutectic solvents (DES) or water. nih.govnih.gov For example, a methodology using a ZnCl₂/urea deep eutectic solvent has been developed for the synthesis of thiazolidinone analogues, acting as both the solvent and catalyst. nih.govresearchgate.net

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. rsc.org

Energy-Efficient Methods: Employing techniques like microwave irradiation or ultrasonication to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

Table 2: Comparison of Synthetic Methodologies for Thiazolidinone Synthesis

| Parameter | Conventional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvent | Toluene, Benzene, THF | Water, Deep Eutectic Solvents (DES), PEG-400 | nih.govnih.gov |

| Catalyst | Lewis acids, metal catalysts | Catalyst-free, Brønsted acids, biocatalysts | nih.govrsc.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound | nih.gov |

| Reaction Time | Several hours to days | Minutes to a few hours | nih.govrsc.org |

| Yield | Moderate to good | Good to excellent (often >88%) | nih.gov |

| Work-up | Often requires column chromatography | Simple filtration, column-free isolation | nih.gov |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch synthesis. researchgate.net These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved reproducibility, and easier scalability. nih.gov

The synthesis of heterocyclic compounds, including pyrazines and related structures, has been successfully adapted to automated flow systems. cam.ac.ukrsc.org For the thiazolidinone-pyrazine scaffold, a multi-step synthesis could be "telescoped" into a continuous flow process, avoiding the isolation of intermediates. mit.edu This approach not only increases efficiency but also allows for the safe handling of potentially unstable or hazardous reagents.

Furthermore, integrating automation and machine learning algorithms with flow reactors enables real-time reaction optimization. researchgate.netmit.edu An automated system can systematically vary reaction conditions and use analytical feedback to identify the optimal parameters for yield and purity, significantly accelerating the synthesis of compound libraries for structure-activity relationship (SAR) studies.

Integration of Multi-Omics Data in Compound Design

The future of drug design for scaffolds like this compound will be profoundly shaped by the integration of multi-omics data. nih.gov This approach combines data from various biomolecular levels—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, systems-level understanding of disease biology. northeastern.eduquantori.com

By integrating these diverse datasets, researchers can:

Identify and Validate Novel Targets: Multi-omics analysis can uncover novel pathways and proteins that are dysregulated in a disease state, providing new, high-confidence targets for which thiazolidinone-pyrazine inhibitors can be designed. nih.govmdpi.com

Stratify Patient Populations: Understanding the molecular signatures across different patient subgroups allows for the design of compounds that are effective for specific populations, paving the way for personalized medicine. northeastern.edu

Predict Drug Response and Resistance: Analyzing the multi-omics landscape can help predict which patients are likely to respond to a particular drug and elucidate the mechanisms of potential resistance. ahajournals.org

Artificial intelligence and machine learning are essential for analyzing the vast and complex datasets generated by multi-omics studies. mdpi.com These computational tools can identify subtle patterns and correlations that are not apparent from single-omics analysis, thereby guiding the design of next-generation compounds with a higher probability of clinical success. ahajournals.org This data-driven approach ensures that the design of new thiazolidinone-pyrazine derivatives is based on a deep and holistic understanding of the underlying biology.

Leveraging Proteomics and Metabolomics for Comprehensive Target Identification and Validation

The precise identification of a molecule's biological targets is a foundational step in drug development. nih.gov For compounds within the thiazolidinone-pyrazine family, proteomics and metabolomics offer powerful, unbiased approaches to elucidate their molecular targets and validate their engagement in a cellular context.

Proteomics-based strategies , such as chemical proteomics, can directly identify the protein partners of a compound like this compound. In this approach, the compound could be modified to create a chemical probe that can be used to "pull down" its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide a direct map of the compound's interactome. Thermal proteome profiling (TPP) represents another advanced technique, where changes in protein thermal stability upon compound binding are measured across the entire proteome, revealing target engagement without the need for chemical modification of the drug candidate.

Metabolomics , the large-scale study of small molecules (metabolites) within cells and biological systems, provides a functional readout of cellular phenotype. nih.gov By treating a biological system with this compound and analyzing the resulting changes in the metabolome, researchers can infer which metabolic pathways are perturbed. nih.gov This "metabolic fingerprinting" can identify key enzymes and pathways affected by the compound, thus pointing towards its mechanism of action and potential therapeutic targets. nih.gov Techniques like dose-response metabolomics and stable isotope-resolved metabolomics can further refine this understanding by showing which metabolic shifts are directly dependent on the compound's concentration and by tracing the flow of metabolites through specific pathways. nih.gov

The integration of these 'omics' datasets provides a robust platform for target validation. For instance, a protein identified through a proteomics screen can be validated if its associated metabolic pathway is simultaneously shown to be perturbed in a metabolomics experiment.

Table 1: Hypothetical 'Omics' Data for Target Identification of this compound

| Methodology | Potential Protein Target Identified | Observed Metabolite Change | Implicated Pathway | Confidence in Target |

|---|---|---|---|---|

| Chemical Proteomics | Kinase X | Phosphorylated Substrate Y (Decreased) | Signal Transduction Pathway A | High |

| Thermal Proteome Profiling | Enzyme Z | Metabolite A (Increased), Metabolite B (Decreased) | Metabolic Pathway B | High |

| Metabolomic Profiling | (Inferred) Dehydrogenase W | NAD+/NADH Ratio (Altered) | Redox Homeostasis | Medium |

Systems Biology Approaches to Unravel Complex Mechanistic Interactions

While identifying a primary target is crucial, the biological effect of a compound is often the result of a cascade of interactions within complex cellular networks. Systems biology aims to understand these broader effects by integrating diverse datasets—including proteomics, metabolomics, genomics, and transcriptomics—to build comprehensive models of cellular processes.

For the thiazolidinone-pyrazine chemical space, a systems biology approach moves beyond the "one molecule, one target" paradigm. By analyzing how this compound perturbs the entire cellular network, researchers can uncover:

Off-target effects: These may contribute to either therapeutic efficacy or toxicity.

Downstream signaling consequences: Understanding the full signaling cascade initiated by the compound binding to its primary target.

Feedback loops and compensatory mechanisms: Cells may adapt to the presence of the compound, and a systems-level view can reveal mechanisms of acquired resistance.

Polypharmacology: Many effective drugs interact with multiple targets, and systems biology can help to understand these multi-target profiles intentionally. biopolymers.org.ua

Computational Predictions of Novel Molecular Functions (Theoretical)

Computational methods are revolutionizing drug design by enabling the prediction of molecular properties and the exploration of vast chemical spaces. nih.gov For the thiazolidinone-pyrazine scaffold, these theoretical approaches offer a path to rationally design next-generation compounds with improved characteristics.

Application of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction